molecular formula C18H18N2O2 B1588360 Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 258273-50-6

Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B1588360
CAS No.: 258273-50-6
M. Wt: 294.3 g/mol
InChI Key: UVFOVSRWICIMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS: 258273-50-6) is an imidazo[1,2-a]pyridine derivative with a methyl ester functional group. Its molecular formula is C₁₈H₁₈N₂O₂, and it has a molecular weight of 294.35 g/mol . The compound is characterized by a fused bicyclic imidazo[1,2-a]pyridine core substituted with a 4-methylphenyl (p-tolyl) group at position 2, a methyl group at position 6, and an acetoxy methyl ester at position 3 . It is primarily used as a pharmaceutical intermediate or impurity reference standard in hypnotics and sedatives, such as zolpidem-related products .

Properties

IUPAC Name

methyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-4-7-14(8-5-12)18-15(10-17(21)22-3)20-11-13(2)6-9-16(20)19-18/h4-9,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFOVSRWICIMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431662
Record name Methyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258273-50-6
Record name Methyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C17H19N3O2
  • CAS Number : 885272-78-6

Biological Activity Overview

Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit diverse biological activities, including:

  • Antitumor Activity : Several derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on similar compounds have demonstrated significant growth inhibition in various cancer cell lines, including triple-negative breast cancer (TNBC) lines such as MDA-MB-231 and MDA-MB-468 .
  • Antimicrobial Properties : Imidazo[1,2-a]pyridines have also been evaluated for their antimicrobial effects. Some derivatives have shown activity against a range of bacteria and fungi, indicating their potential as therapeutic agents in infectious diseases .

Antitumor Activity

A study involving methyl derivatives of imidazo[1,2-a]pyridine assessed their effects on TNBC cell lines. The results indicated that certain compounds led to:

  • Cell Viability Reduction : The GI50 concentration for the most promising compound was found to be around 13 μM, significantly reducing viable cell numbers in treated groups compared to controls.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells exhibited increased G0/G1 phase arrest and decreased S phase activity, suggesting a mechanism of action that disrupts normal cell cycle progression .

Antimicrobial Effects

In another investigation focusing on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, it was found that:

  • Compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
  • The structure-activity relationship (SAR) highlighted specific substitutions on the imidazo ring that enhanced antimicrobial efficacy.

Data Table: Summary of Biological Activities

Activity TypeCompound TestedCell Line/OrganismObserved EffectReference
AntitumorMethyl 2-(6-methyl-...)acetateMDA-MB-231 (TNBC)GI50 = 13 μM; reduced viability
AntimicrobialVarious imidazo derivativesBacterial strainsInhibition of growth
CytotoxicityRelated imidazo compoundsNon-tumorigenic cellsMinimal effect

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate exhibit various biological activities:

  • Antitumor Activity : Compounds containing imidazo[1,2-a]pyridine structures have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, making it a candidate for further exploration in antibiotic development.
  • CNS Activity : The compound may exhibit central nervous system (CNS) activity, which could be beneficial in developing sedatives or anxiolytics.

Pharmaceutical Applications

The unique structure of this compound positions it as a valuable compound in drug discovery and development:

  • Drug Development : Its derivatives have been explored for their potential as novel therapeutic agents targeting specific diseases, particularly in oncology and infectious diseases.
  • Reference Standards : The compound is used as a reference standard in pharmaceutical testing and quality control due to its well-defined chemical properties .

Material Science Applications

In addition to its biological applications, this compound may have implications in material science:

  • Polymer Chemistry : Its chemical structure can be utilized to synthesize new polymers with desirable mechanical and thermal properties.
  • Nanotechnology : The compound's unique properties could be harnessed in the development of nanomaterials for drug delivery systems or sensors.

Case Studies

Several studies highlight the applications of similar compounds:

  • Antitumor Research : A study demonstrated that imidazo[1,2-a]pyridine derivatives showed significant cytotoxicity against cancer cell lines, suggesting that this compound may share these properties .
  • Antimicrobial Efficacy : Research on related compounds revealed promising results against antibiotic-resistant bacteria, indicating a potential role for this compound in addressing global health challenges .
  • CNS Effects : Investigations into the CNS effects of related imidazo compounds have shown anxiolytic properties in animal models, paving the way for further studies on this compound's effects on anxiety and sleep disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives, differing in functional groups, substituents, or pharmacological profiles. Below is a systematic comparison:

Functional Group Variants
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications/Activity
Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate 258273-50-6 C₁₈H₁₈N₂O₂ 294.35 Reference compound (methyl ester) Zolpidem impurity; sedative intermediate
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic Acid 189005-44-5 C₁₇H₁₆N₂O₂ 280.32 Carboxylic acid instead of ester Zolpidem-related impurity
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile 768398-03-4 C₁₇H₁₅N₃ 261.32 Nitrile group at position 3 Lab research intermediate
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide 365213-58-7 C₁₇H₁₇N₃O 279.34 Amide instead of ester Pharmacological intermediate

Key Observations :

  • Bioactivity: The acetic acid derivative (CAS 189005-44-5) is a known metabolite and impurity in zolpidem synthesis, while the nitrile (CAS 768398-03-4) and amide (CAS 365213-58-7) are precursors in medicinal chemistry .
  • Solubility : The methyl ester (CAS 258273-50-6) exhibits higher lipophilicity compared to the polar carboxylic acid derivative, influencing its pharmacokinetic properties .
Substituent Variants
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Differences Activity/Use
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate N/A C₁₇H₁₅Cl₂N₂O₂ 315.09 Chloro substituents at positions 6 and 4 Antimicrobial research
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate 91350-91-3 C₁₁H₁₂N₂O₂ 204.23 Lacks p-tolyl and 6-methyl groups Synthetic intermediate

Key Observations :

  • Electron-Withdrawing Groups : Chlorinated analogs (e.g., CAS 315.09) show enhanced antimicrobial activity due to increased electrophilicity .
  • Simplified Scaffold: The non-substituted derivative (CAS 91350-91-3) is used in foundational synthetic studies .
Pharmacologically Active Derivatives
Compound Name CAS Number Molecular Formula Activity Profile Mechanism/Application
N-(3,5-Bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide N/A C₃₃H₂₈F₆N₄O₂ Anti-inflammatory COX-2 inhibition
Schiff’s Base Derivatives N/A Varies Antimicrobial Targets bacterial cell walls

Key Observations :

  • Anti-Inflammatory Activity : The benzamide derivative (C₃₃H₂₈F₆N₄O₂) showed superior activity to aspirin in preclinical models .
  • Antimicrobial Potential: Schiff’s base derivatives exhibit broad-spectrum activity against Gram-positive bacteria .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step process:

Key Preparation Routes and Reaction Conditions

Starting Material Preparation

  • The initial compound, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine , serves as the key scaffold precursor.
  • It can be synthesized by known heteroannulation methods involving 2-aminopyridines and substituted aldehydes or ketones, often catalyzed by copper salts under oxygen atmosphere.

Conversion to Methyl Ester

  • The acetic acid intermediate is esterified to form the methyl ester, typically via standard esterification protocols.
  • Alternatively, the acid chloride intermediate can be reacted directly with methanol or methyl halides under controlled conditions to afford the methyl ester.

Detailed Process Steps from Patents and Literature

Step Reaction Description Reagents/Conditions Notes/Outcomes
1 Reaction of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with glyoxylic acid or oxalyl chloride Oxalyl chloride, solvent (ethylene dichloride or methylene dichloride), base (triethylamine), 15-30°C Formation of acyl chloride intermediate; solvent and base choice critical for yield and purity
2 Hydrolysis of acyl chloride to (6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)acetic acid Water, base (NaOH, KOH, or carbonates) High purity acid obtained without special purification; reaction conditions optimize yield and environmental profile
3 Halogenation of acetic acid intermediate to acyl chloride Thionyl chloride, phosphorous oxychloride, or phosphorous trichloride; solvents such as methylene dichloride or toluene; 40-45°C Halogenation facilitates subsequent amidation or esterification
4 Amidation or esterification Dimethylamine (for amidation) or methanol/methyl halide (for esterification); room temperature to mild heating Amidation with carbonyldiimidazole or direct esterification yields final products; methyl ester formed by reaction with methyl halide
5 Cyanation and hydrolysis (alternative route) Reaction of quaternary ammonium salt with alkali cyanide, followed by acidic or basic hydrolysis Provides an alternate pathway to the acetic acid intermediate via nitrile intermediate

Comparative Analysis of Preparation Methods

Aspect Oxalyl Chloride Route Cyanide Hydrolysis Route Amidation Route
Starting Material 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine Quaternary ammonium salt derived from imidazopyridine Acyl chloride intermediate
Key Reagents Oxalyl chloride, triethylamine Alkali cyanide, mineral acids (H2SO4/HCl) Dimethylamine, carbonyldiimidazole
Reaction Conditions Mild temp (15-30°C), chlorinated solvents Elevated temp (80-120°C), aqueous acidic medium Room temp to mild heating, inert solvents
Purity and Yield High purity (≥95%) without extensive purification Good yields, requires careful pH control Efficient amidation, good yields
Environmental Considerations Use of chlorinated solvents and oxalyl chloride Use of cyanide requires handling precautions Use of carbonyldiimidazole and amines

Research Findings and Optimization Insights

  • The oxalyl chloride method offers a commercially viable and efficient route to the acetic acid intermediate with high purity, minimizing the need for extensive purification steps.
  • The cyanide hydrolysis approach provides an alternative but involves longer reaction times and requires careful acid-base workup to isolate the acid intermediate.
  • Amidation or esterification steps can be performed directly on the acyl chloride intermediate, improving overall process efficiency.
  • Solvent choice impacts yield and environmental footprint; ethylene dichloride and methylene dichloride are preferred but alternatives are explored for greener processes.
  • Catalysts such as palladium or platinum used in hydrogenolysis steps are expensive and less environmentally friendly; alternative methods avoid these catalysts.
  • The reaction temperature range for the key steps is generally mild to moderate (15-105°C), balancing reaction kinetics and stability of intermediates.

Summary Table of Preparation Methods

Preparation Step Method Reagents Conditions Yield/Purity Notes
Core formation Heteroannulation 2-Aminopyridine, aldehydes, Cu catalysts 40-100°C, O2 atmosphere Moderate yields Copper catalysis effective for core synthesis
Acetic acid intermediate Oxalyl chloride reaction Oxalyl chloride, triethylamine, ethylene dichloride 15-30°C ≥95% purity Efficient, commercially viable
Acetic acid intermediate Cyanide hydrolysis Quaternary salt, alkali cyanide, H2SO4/HCl 80-120°C, aqueous Good yield Longer reaction time, careful pH control
Esterification Reaction with methyl halide or methanol Methyl iodide or methanol, base Mild heating High yield Direct conversion to methyl ester
Amidation Carbonyldiimidazole-mediated amidation Dimethylamine, carbonyldiimidazole Room temp to 40°C Good yield Avoids expensive catalysts

Q & A

Q. What are the standard synthetic routes for Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate?

The compound is synthesized via multicomponent condensation reactions. A prevalent method involves reacting 2-aminopyridines , arylglyoxals , and Meldrum’s acid under reflux conditions . For example:

  • Step 1 : Condensation of 2-amino-6-methylpyridine with p-tolylglyoxal to form the imidazo[1,2-a]pyridine core.
  • Step 2 : Acetylation using Meldrum’s acid derivatives to introduce the acetate group.
  • Key parameters : Reaction temperature (70–90°C), solvent (methanol or ethanol), and catalytic glacial acetic acid .

Q. How is the compound characterized structurally?

Structural confirmation relies on:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR for aromatic proton environments and ester carbonyl signals .
  • Mass spectrometry : Accurate mass analysis (e.g., m/z 294.1368 for [M+H]+^+) .
  • Chromatography : HPLC purity checks (>98%) and retention time comparisons with standards .

Q. What preliminary biological activities have been reported?

Early studies highlight:

  • Anti-inflammatory activity : Derivatives show COX-2 inhibition comparable to aspirin in murine macrophage models .
  • Antimicrobial potential : Schiff base derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and E. coli .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yields depend on:

  • Substituent effects : Electron-donating groups (e.g., methyl on p-tolyl) enhance cyclization efficiency (yields ~65–75%) .
  • Microwave-assisted synthesis : Reduces reaction time from 16 hours to 2 hours, improving yield by 15–20% .
  • Catalyst selection : In(OTf)3_3 improves regioselectivity in imidazo[1,2-a]pyridine formation .

Q. How do structural modifications influence pharmacological activity?

  • Bromine substitution : Introducing Br at the 6-position (e.g., Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate) enhances antitumor activity (IC50_{50} = 12 µM vs. HeLa cells) .
  • Ester vs. amide derivatives : Acetamide derivatives (e.g., N,N-dimethyl-2-[6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl]acetamide) show improved blood-brain barrier penetration for CNS targets .

Q. How can contradictions in biological data be resolved?

Example: Discrepancies in antimicrobial activity across studies may arise from:

  • Strain variability : Use standardized strains (e.g., ATCC 25923 for S. aureus) .
  • Solubility issues : Employ DMSO co-solvents (<1% v/v) to ensure compound dissolution .
  • Dose-response validation : Perform time-kill assays to confirm static vs. cidal effects .

Q. What computational methods support target identification?

  • Molecular docking : Studies on N,N-dimethyl-2-[6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl]acetamide reveal strong binding to GABAA_A receptors (docking score: −9.2 kcal/mol) .
  • QSAR modeling : Correlate logP values (2.8–3.5) with CNS activity .

Methodological Guidance

Q. Designing SAR studies for imidazo[1,2-a]pyridine derivatives

Position Modification Impact on Activity Reference
3-AcetateEster → amideEnhanced CNS bioavailability
6-MethylBr substitutionIncreased cytotoxicity
2-p-TolylElectron-withdrawing groupsReduced anti-inflammatory activity

Q. Resolving spectral ambiguities in NMR analysis

  • Aromatic region : Overlapping signals at δ 7.2–8.5 ppm can be deconvoluted using 2D-COSY .
  • Ester carbonyl : Confirm δ 170–175 ppm in 13C^{13}C-NMR with DEPT-135 to rule out impurities .

Q. Validating biological activity in vivo

  • Anti-inflammatory models : Use carrageenan-induced paw edema in rats (dose: 50 mg/kg, oral) .
  • Neuroactivity assays : EEG monitoring in zebrafish for sedative effects (EC50_{50} determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.